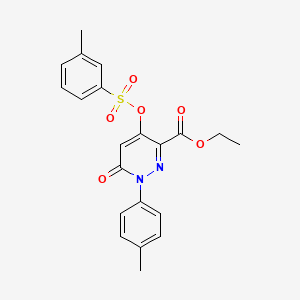
Ethyl 6-oxo-1-(p-tolyl)-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-oxo-1-(p-tolyl)-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H20N2O6S and its molecular weight is 428.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 6-oxo-1-(p-tolyl)-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a dihydropyridazine core substituted with various functional groups. Its molecular formula is C18H20N2O4S, and it possesses a molecular weight of approximately 364.43 g/mol. The presence of the p-tolyl and m-tolylsulfonyl groups suggests potential interactions with biological targets.
1. Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds often exhibit significant antimicrobial properties. This compound may possess similar properties, as compounds with analogous structures have demonstrated effectiveness against various bacterial strains.
2. Antitumor Activity
Studies on related pyrazole and pyridazine derivatives have shown promising antitumor activity. For example, certain derivatives have been effective against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of this compound suggest it may also inhibit key oncogenic pathways.
3. Anti-inflammatory Effects
Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. These activities are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways. For instance, inhibition of dihydroorotate dehydrogenase (DHODH) has been noted in related compounds, leading to reduced proliferation of certain pathogens and cancer cells.
Case Studies
Recent studies have evaluated the efficacy of similar compounds in clinical settings:
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against specific cancer lines and bacterial strains. The compound's mechanism likely involves modulation of signaling pathways associated with cell growth and inflammation.
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-4-(3-methylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-4-28-21(25)20-18(29-30(26,27)17-7-5-6-15(3)12-17)13-19(24)23(22-20)16-10-8-14(2)9-11-16/h5-13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLQHQPREJQJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC(=C2)C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














